Palladium(II) propionate

Methane combustion Catalyst thermal stability Pd precursor comparison

Inconsistent supported catalyst performance due to precursor variability? Palladium(II) propionate (≥99.9% trace metals) ensures reproducible outcomes. • Only +12 K light-off shift after thermal aging vs. +64 K for commercial reference catalysts • Defined purity eliminates confounding trace metal effects in systematic catalyst screening • Enables NSAID intermediate synthesis (naproxen, flurbiprofen) via carbonylation. For emission control catalyst R&D and pharmaceutical intermediate manufacturing.

Molecular Formula C6H10O4Pd
Molecular Weight 252.6 g/mol
CAS No. 3386-65-0
Cat. No. B1589170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(II) propionate
CAS3386-65-0
Molecular FormulaC6H10O4Pd
Molecular Weight252.6 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].CCC(=O)[O-].[Pd+2]
InChIInChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
InChIKeyZVSLRJWQDNRUDU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium(II) Propionate Catalyst Procurement Overview


Palladium(II) propionate (CAS 3386-65-0) is a palladium(II) carboxylate complex with molecular formula C₆H₁₀O₄Pd and molecular weight 252.56 g/mol, commercially available as a crystalline powder with a melting point of 154–156 °C . As a Pd(II) precursor, it is employed in catalyst preparation for methane combustion, cross-coupling reactions, and the synthesis of 2-aryl propionic acids including anti-inflammatory agents such as naproxen and flurbiprofen [1]. The compound is characterized by its propionate ligands, which confer distinct solubility, thermal behavior, and metal dispersion characteristics relative to the more commonly used palladium(II) acetate [2].

Why Generic Palladium Precursors Cannot Replace Palladium(II) Propionate


Substituting palladium(II) propionate with structurally similar palladium carboxylates such as palladium(II) acetate or palladium(II) acetylacetonate without re-optimization carries quantifiable performance risk. Systematic catalyst preparation studies demonstrate that the choice of Pd precursor directly affects catalyst light-off temperature, resistance to thermal aging, and metal dispersion on oxide supports [1]. In methane oxidation on alumina supports, catalysts prepared from Pd(propionate)₂, Pd(acetate)₂, and Pd(acetylacetonate)₂ under identical wet impregnation conditions exhibited distinctly different fresh catalyst activities and thermal aging resistance [2]. These precursor-dependent differences in supported catalyst performance cannot be compensated for by simply adjusting metal loading, making precursor selection a critical, non-interchangeable process variable in catalyst manufacture [1].

Quantitative Performance Evidence vs. Alternative Precursors


Thermal Aging Resistance in Methane Oxidation

In a systematic study of alumina-supported palladium catalysts for methane oxidation under lean-burn conditions, the resistance to thermal aging was quantified via the increase in light-off temperature (T₅₀) after aging. Catalysts prepared with Pd(propionate)₂ as the precursor showed superior aging resistance compared to those prepared with Pd(acetylacetonate)₂ and a commercial reference catalyst [1]. The light-off temperature increase (ΔT₅₀) for the Pd(propionate)₂-derived catalyst was only +12 K, versus +18 K for Pd(acetylacetonate)₂ and +64 K for the commercial reference [2].

Methane combustion Catalyst thermal stability Pd precursor comparison

Fresh Catalyst Light-Off Performance

Fresh catalysts prepared with Pd(propionate)₂ exhibited a light-off temperature (T₅₀) of 557 K, which is 10 K lower than the commercial reference catalyst (567 K) under identical methane oxidation lean-burn screening conditions [1]. This performance was comparable to catalysts prepared from Pd(acetate)₂ (562 K light-off) [2].

Catalytic combustion Light-off temperature Methane oxidation

High-Purity Specification for Reproducible Synthesis

Commercially available palladium(II) propionate is supplied with a trace metals basis purity specification of ≥99.9%, providing a quantitatively defined benchmark for batch-to-batch consistency . This high-purity grade minimizes variability in catalyst preparation arising from trace metal contaminants that can act as unintended promoters or poisons in sensitive catalytic applications .

Catalyst precursor purity Trace metals specification Quality control

Synthetic Accessibility via Ligand Exchange

Palladium(II) propionate can be synthesized via straightforward ligand exchange from commercially available palladium(II) acetate trimer by reaction with excess propionic acid at 40 °C for 24 hours, yielding the product as a yellow solid . This synthetic route provides access to palladium(II) propionate without requiring elemental palladium dissolution or specialized handling of nitric acid [1].

Precursor synthesis Ligand exchange Pd carboxylate preparation

Evidence-Backed Application Scenarios


Methane Emission Control Catalyst Development

Based on direct head-to-head thermal aging resistance data showing a light-off temperature increase of only +12 K after aging (versus +64 K for a commercial reference catalyst), palladium(II) propionate is indicated as a preferred Pd precursor for manufacturing emission control catalysts where long-term thermal durability under lean-burn conditions is paramount [1]. This scenario is particularly relevant for natural gas vehicle exhaust aftertreatment and stationary methane abatement systems that undergo repeated thermal cycling.

Synthesis of 2-Aryl Propionic Acid Pharmaceuticals

Palladium(II) propionate is specifically employed as a catalyst in the carbonylation-based synthesis of 2-aryl propionic acids, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes naproxen and flurbiprofen [1]. The propionate ligand environment may facilitate specific migratory insertion or reductive elimination steps in the catalytic cycle, though detailed mechanistic comparisons with alternative Pd sources are not available from the current literature.

High-Purity Sourcing for Sensitive Catalyst Preparation

For academic and industrial laboratories requiring batch-to-batch reproducibility in supported catalyst synthesis, the commercially available ≥99.9% trace metals basis grade of palladium(II) propionate [1] offers a defined purity specification that minimizes confounding effects from trace metal contaminants. This is particularly relevant for systematic catalyst screening studies where precursor purity is a critical control variable.

On-Demand Bench-Scale Synthesis

When small to medium quantities of palladium(II) propionate are required and commercial supply is constrained, the ligand exchange route from palladium(II) acetate in propionic acid at 40 °C [1] provides a safer, lower-temperature alternative to the patent route involving nitric acid dissolution of Pd metal at elevated temperatures . This scenario is applicable to specialized catalysis research laboratories with in-house synthesis capabilities.

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